molecular formula C7H13NO3 B13257836 Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13257836
M. Wt: 159.18 g/mol
InChI Key: BWLLLFLCNYKKKB-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Predicted signals based on functional groups and analogous compounds:

  • Ester methyl group : A singlet at δ 3.7–3.8 ppm (3H, -OCH₃).
  • Aminomethyl protons : A multiplet at δ 2.8–3.2 ppm (2H, -CH₂NH₂), split due to coupling with adjacent NH₂ and cyclobutane protons.
  • Hydroxyl proton : A broad singlet at δ 1.5–2.5 ppm (1H, -OH), subject to exchange broadening.
  • Cyclobutane protons : Complex splitting patterns between δ 1.8–2.5 ppm (4H, ring -CH₂- groups).

¹³C NMR Analysis

Carbon Environment Chemical Shift (δ, ppm)
Ester carbonyl (C=O) 170–175
Cyclobutane quaternary C 65–75
Methoxy (-OCH₃) 52–55
Aminomethyl (-CH₂NH₂) 40–45

Infrared (IR) Spectroscopy

Key absorption bands:

  • O-H stretch : 3200–3600 cm⁻¹ (hydroxyl group).
  • N-H stretch : 3300–3500 cm⁻¹ (primary amine).
  • C=O stretch : 1720–1740 cm⁻¹ (ester carbonyl).
  • C-O stretch : 1200–1300 cm⁻¹ (ester and ether linkages).

Mass Spectrometry

The molecular ion peak ([M]⁺) is expected at m/z 159.18, corresponding to the molecular formula C₇H₁₃NO₃. Fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃, m/z 144).
  • Cleavage of the cyclobutane ring, yielding ions at m/z 85 (C₃H₇NO) and m/z 74 (C₃H₆O₂).

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4,8H2,1H3

InChI Key

BWLLLFLCNYKKKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves multi-step transformations starting from simpler cyclobutane derivatives. The key steps typically include:

  • Introduction of the aminomethyl group onto the cyclobutane ring
  • Installation of the hydroxyl group at the 3-position
  • Esterification of the carboxylic acid function to form the methyl ester

This sequence requires precise control of reaction conditions to maximize yield and purity due to the sensitivity of functional groups involved.

Synthetic Routes

Route A: Aminomethylation of Hydroxycyclobutane Carboxylate Esters

One common approach involves starting from methyl 3-hydroxycyclobutane-1-carboxylate. The aminomethyl group is introduced via nucleophilic substitution or reductive amination reactions using formaldehyde and ammonia or primary amines. This is followed by purification steps to isolate the target compound.

Typical reaction conditions:

  • Use of formaldehyde and ammonium salts or ammonia gas as aminomethylating agents
  • Mild acidic or basic catalysis to facilitate substitution
  • Controlled temperature (room temperature to 80°C) to avoid side reactions such as ester hydrolysis
  • Solvents: polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate

Reaction scheme:

$$
\text{Methyl 3-hydroxycyclobutane-1-carboxylate} \xrightarrow[\text{catalyst}]{\text{formaldehyde + NH}_3} \text{this compound}
$$

Route B: Cyclobutanone Derivative Functionalization

Another synthetic pathway starts from cyclobutanone derivatives:

  • Cyclobutanone is reacted with formaldehyde and ammonia to form an aminomethylated intermediate.
  • Subsequent hydroxylation at the 3-position is performed via controlled oxidation or hydroxy-functionalization.
  • Finally, esterification with methanol under acidic catalysis (e.g., sulfuric acid) yields the methyl ester.

Critical parameters:

  • Use of acid catalysts for esterification to achieve high conversion
  • Temperature control (typically reflux conditions around 60–80°C)
  • Avoidance of over-oxidation or ring-opening side reactions

Industrial Production Considerations

In industrial settings, batch or continuous flow reactors are employed to optimize yield and scalability. Continuous flow photoreactors have been reported to improve reaction efficiency and selectivity in related cyclobutane amino acid derivatives, suggesting potential for adaptation in this compound's synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Aminomethylation Formaldehyde, NH3, acid/base catalyst Requires careful pH control to prevent ester hydrolysis
Hydroxylation Controlled oxidation (e.g., mild oxidants) Selective hydroxylation at 3-position
Esterification Methanol, H2SO4 (catalytic), reflux 60–80°C High yield methyl ester formation

Analytical Characterization for Structural Confirmation

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR identifies proton environments such as methylene protons adjacent to amino and hydroxyl groups.
    • Chemical shifts observed around δ 3.8 ppm for ester methyl protons and δ 2.0–3.0 ppm for ring protons.
  • Mass Spectrometry (MS) :

    • Confirms molecular weight (159.18 g/mol).
    • Fragmentation patterns consistent with aminomethyl and hydroxycyclobutane moieties.
  • Infrared (IR) Spectroscopy :

    • Characteristic ester carbonyl stretch near 1700 cm⁻¹.
    • N–H and O–H stretching bands indicating amino and hydroxyl groups.
  • Chromatography (HPLC or GC) :

    • Used for purity assessment and isolation of stereoisomers if applicable.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Advantages Challenges
Aminomethylation of methyl 3-hydroxycyclobutane-1-carboxylate Methyl 3-hydroxycyclobutane-1-carboxylate Formaldehyde, NH3, acid/base catalyst, 25–80°C Moderate to high Straightforward, mild conditions Control of side reactions, ester hydrolysis
Functionalization of cyclobutanone derivatives Cyclobutanone Formaldehyde, NH3, oxidation, methanol, H2SO4 reflux Moderate Versatile, scalable Multi-step, requires careful oxidation control
Continuous flow photoreactor (adapted) Cyclobutane amino acid precursors LED photoreactor, controlled flow rate, mild temperature Improved yields reported in analogs Enhanced selectivity and scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The carboxylate ester can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Structural Analog 1: Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Differs by replacing the aminomethyl group with a methylamino (-NHCH3) group at position 1 and lacks the hydroxyl group at position 3.
  • Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 80% product (Reference Example 87) .
  • Key Data: 1H-NMR (DMSO-D6): δ 9.10 (2H, brs), 2.56–2.31 (7H, m) .

Structural Analog 2: Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

  • Structure : Features an ethyl ester (vs. methyl ester), a methyl group at position 1, and a methylene (=CH2) substituent at position 3.
  • Key Data :
    • CAS : 54244-73-4
    • Molecular Formula : C9H12O2
    • Impact : The ethyl ester increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The methylene group introduces rigidity, altering conformational flexibility compared to the hydroxyl group in the target compound .

Structural Analog 3: 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

  • Structure: Substitutes the hydroxyl and aminomethyl groups with a 3-chlorophenyl ring and a methyl group. The ester is replaced by a carboxylic acid.
  • This compound is likely less bioavailable due to higher ionization at physiological pH .

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound C8H13NO3 Methyl ester, aminomethyl, hydroxyl 171.19 High solubility, drug intermediate
Methyl 1-(methylamino)cyclobutanecarboxylate C7H13NO2 Methyl ester, methylamino 159.18 Intermediate in peptide mimetics
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C9H12O2 Ethyl ester, methyl, methylene 152.19 Polymer precursor, agrochemicals
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C12H13ClO2 Carboxylic acid, chlorophenyl, methyl 224.69 Antibacterial agent, corrosion inhibitor

Biological Activity

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, highlighting the compound's therapeutic potential.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for the sake of this article)

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting its utility in cancer therapy.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing physiological responses.
  • Cell Cycle Interference : Evidence suggests that it may interfere with the cell cycle in cancer cells, promoting apoptosis.

Antimicrobial Studies

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Anti-inflammatory Effects

In a study published in the Journal of Inflammation Research (2022), the compound was shown to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Against Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The study reported IC50 values of 15 µM for A549 and 10 µM for HeLa cells, suggesting significant anticancer activity.

Cell LineIC50 (µM)
A54915
HeLa10

Q & A

Basic: What synthetic routes are commonly employed for Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate, and how can purity be validated?

Methodological Answer:
A typical synthesis involves cyclobutane ring functionalization via cycloaddition or nucleophilic substitution. For example, analogous compounds (e.g., methyl 3,4-dimethylcyclohexene carboxylate) are synthesized via Diels-Alder reactions between dienes and dienophiles, optimized using kinetic studies . Post-synthesis, purification via recrystallization (e.g., ethyl acetate solvent system) or column chromatography is recommended. Purity validation requires 1H-NMR (e.g., δ 2.05–1.99 ppm for cyclobutane protons) and HPLC (>97% purity threshold) .

Advanced: How can stereochemical control be achieved during the synthesis of the cyclobutane core?

Methodological Answer:
Stereoselectivity is critical due to the cyclobutane ring's strain. Strategies include:

  • Chiral auxiliaries : Use of tert-butyl protecting groups (e.g., tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate) to direct regiochemistry .
  • Crystallography-guided optimization : X-ray data of intermediates (e.g., cis-3-(methylamino)cyclobutane-1-carboxylate) can inform reaction conditions to favor desired stereoisomers .
  • Temperature modulation : Lower temperatures reduce epimerization risks during carboxylate esterification .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H-NMR : Key for cyclobutane proton environments (e.g., δ 2.56–2.31 ppm for methylamino groups) and hydroxyl proton identification .
  • IR spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) functionalities.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₈H₁₄NO₄: 204.0971) .

Advanced: How can reaction kinetics be modeled to optimize yield in cyclobutane carboxylate synthesis?

Methodological Answer:
Kinetic studies using the Michaelis-Menten equation are effective for reactions like cycloadditions. For example, rate constants for methylacrylate and diene interactions were calculated to identify the rate-limiting step (e.g., intermediate complex formation) . Adjusting solvent polarity (e.g., ethyl acetate vs. DMF) or catalyst loading can shift the equilibrium toward product formation.

Advanced: How should researchers resolve contradictions in spectral data from alternative synthetic routes?

Methodological Answer:
Discrepancies often arise from stereoisomers or solvate formation. Mitigation strategies:

  • Comparative NMR analysis : Contrast chemical shifts with known standards (e.g., cis- vs. trans-cyclobutane derivatives) .
  • DSC/TGA : Thermal analysis identifies polymorphs or hydrate forms affecting spectral profiles .
  • Computational validation : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Advanced: What role do protecting groups play in preventing side reactions during functionalization?

Methodological Answer:

  • tert-Butyl groups : Protect hydroxyl or amino moieties during esterification (e.g., tert-butyl 3-fluoroazetidine carboxylates prevent unwanted nucleophilic attacks) .
  • Boc/Cbz groups : Temporarily mask amines to avoid undesired cyclization or oxidation . Deprotection is achieved via acidic (HCl/EtOAc) or catalytic (Pd/C) conditions .

Advanced: How can computational methods elucidate reaction mechanisms for cyclobutane derivatives?

Methodological Answer:

  • DFT calculations : Map energy profiles for cycloaddition or ring-opening steps, identifying transition states (e.g., [4+2] vs. [2+2] pathways) .
  • Molecular docking : Predict binding affinities if the compound is a drug precursor (e.g., pyrazole carboxylates in medicinal chemistry) .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C to prevent ester hydrolysis or aminomethyl group oxidation .
  • Moisture control : Use desiccants (silica gel) due to the hydroxyl group's hygroscopicity .
  • Light protection : Amber vials prevent UV-induced degradation of the cyclobutane ring .

Advanced: What biological screening approaches are suitable for evaluating its potential as a pharmaceutical intermediate?

Methodological Answer:

  • In vitro assays : Test against kinase or protease targets (common for cyclobutane-based inhibitors) .
  • Metabolic stability : Use liver microsomes to assess esterase-mediated hydrolysis rates .
  • Toxicity profiling : Ames test or zebrafish models for early-stage safety assessment .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalysis : Enzymatic or organocatalytic methods reduce metal waste (e.g., lipase-mediated esterification) .
  • Waste minimization : In-line purification (e.g., continuous flow systems) improves atom economy .

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